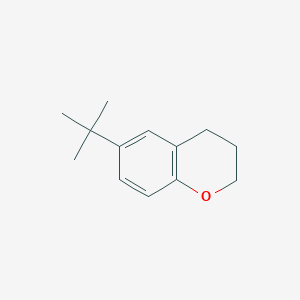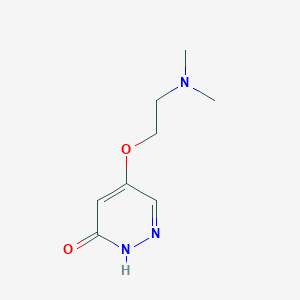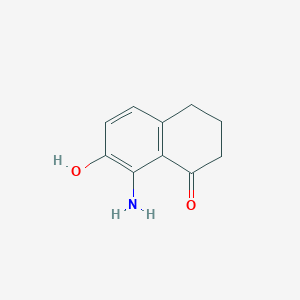
8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features an amino group at the 8th position, a hydroxyl group at the 7th position, and a ketone group at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the reduction of a corresponding nitro compound followed by hydroxylation and cyclization. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst, and hydroxylation can be achieved using reagents like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and the use of more robust catalysts to handle large volumes of reactants.
Análisis De Reacciones Químicas
Types of Reactions
8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 8-amino-7-keto-3,4-dihydronaphthalen-1(2H)-one.
Reduction: Formation of 8-amino-7-hydroxy-3,4-dihydronaphthalen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The ketone group may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
8-Amino-7-hydroxy-1-naphthalenone: Similar structure but lacks the dihydro component.
7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the amino group.
8-Amino-1-naphthalenone: Lacks both the hydroxyl and dihydro components.
Uniqueness
8-Amino-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of functional groups and the dihydro naphthalene ring system. This unique structure may confer specific chemical reactivity and biological activity not seen in similar compounds.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
8-amino-7-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H11NO2/c11-10-8(13)5-4-6-2-1-3-7(12)9(6)10/h4-5,13H,1-3,11H2 |
Clave InChI |
UILHAFFUCFXTIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C(=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


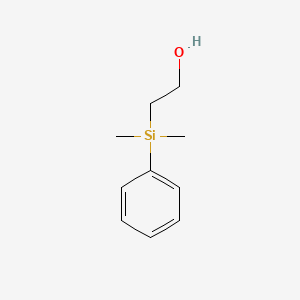
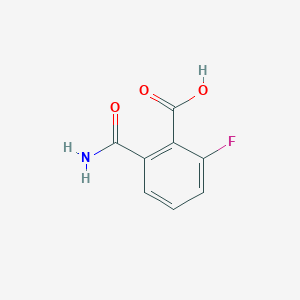

![2-Benzo[1,3]dioxol-5-yl-propionaldehyde](/img/structure/B11910002.png)

![N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B11910008.png)
![5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11910013.png)

![5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11910023.png)


